The synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine can be achieved through various methods. One approach involves the enantioselective reduction of the corresponding prochiral ketone, 1-(4-fluorophenyl)propan-1-one, using specific biocatalysts. For instance, Daucus carota (carrot) cells have demonstrated the ability to catalyze this reduction effectively. [] This method allows for the production of the desired (S)-enantiomer with high enantiomeric excess (ee), indicating a high degree of purity. Researchers have explored optimizing this biotransformation process by incorporating exogenous reducing agents like ethanol, isopropanol, or glucose into the reaction medium. [] The presence of these reducing agents influences the yield and enantioselectivity of the process.
(S)-1-(4-Fluorophenyl)propan-1-amine has been explored as a chiral building block in organic synthesis. Its enantiopure form serves as a valuable starting material for synthesizing more complex molecules with specific stereochemistry. For example, it acts as an intermediate in the synthesis of antagonists for the CCR5 chemokine receptor, which is involved in HIV infection. [] Furthermore, the enantiomers of 1-(4-Fluorophenyl)ethanol, a closely related compound, have been studied in the context of chiral recognition in molecular complexes. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7